molecular formula C22H30N6OS B591477 Teneligliptin D8 CAS No. 1391012-95-5

Teneligliptin D8

カタログ番号: B591477
CAS番号: 1391012-95-5
分子量: 434.632
InChIキー: WGRQANOPCQRCME-POOPOPQESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Teneligliptin D8 (CAS: 1391012-95-5) is a deuterium-labeled analog of Teneligliptin, a third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor used in managing type 2 diabetes mellitus (T2DM). This compound is chemically defined as C22H22D8N6OS, with a molecular weight of 434.63 g/mol. It serves as an internal standard in analytical and pharmacokinetic studies, enhancing the accuracy of liquid chromatography-mass spectrometry (LC-MS) assays for quantifying Teneligliptin in biological matrices. This stable isotope-labeled compound is critical for therapeutic drug monitoring, metabolic studies, and pharmacokinetic profiling due to its structural similarity to the parent drug and resistance to metabolic degradation .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Teneligliptin D8 involves multiple steps, starting from the preparation of key intermediates. The process typically includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring, which is a crucial component of the Teneligliptin structure.

    Piperazine Derivative Formation: The next step involves the formation of a piperazine derivative, which is then coupled with the pyrazole ring.

    Introduction of the Thiazolidine Ring:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .

化学反応の分析

Types of Reactions

Teneligliptin D8 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydrogenated compounds .

科学的研究の応用

Teneligliptin D8 has a wide range of scientific research applications, including:

作用機序

Teneligliptin D8 exerts its effects by inhibiting the dipeptidyl peptidase-4 enzyme, which is responsible for the degradation of incretin hormones. These hormones, including glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide, play a crucial role in regulating insulin secretion and blood glucose levels. By inhibiting this enzyme, this compound increases the levels of active incretin hormones, thereby enhancing insulin secretion and reducing blood glucose levels .

類似化合物との比較

Teneligliptin, the parent compound of Teneligliptin D8, is compared below with other DPP-4 inhibitors (gliptins) in terms of pharmacological properties, clinical efficacy, and safety.

Pharmacological Properties

Parameter Teneligliptin Sitagliptin Linagliptin Saxagliptin Vildagliptin
Selectivity for DPP-4 Moderate High High Moderate Low
logP 2.24 1.40 1.91 1.30 0.90
Binding Sites S1, S2, S2' S1, S2 S1, S2, S1' S1, S2 S1, S2
Half-life (hours) 24–26 12–14 >100 2.5–3.3 2–3
  • Selectivity : Teneligliptin exhibits moderate selectivity for DPP-4 over DPP-8/9, lower than Sitagliptin and Linagliptin but superior to Saxagliptin and Vildagliptin. This reduces off-target effects .
  • Tissue Distribution: Higher logP values correlate with increased tissue penetration.
  • Binding Mechanism : Teneligliptin’s rigid structure allows binding to S1, S2, and S2' subsites of DPP-4, distinct from Linagliptin’s binding to S1, S2, S1', and S2' subsites .

Clinical Efficacy

Glycemic Control (HbA1c Reduction)
Study Population Teneligliptin (ΔHbA1c) Sitagliptin (ΔHbA1c) Linagliptin (ΔHbA1c)
Asian T2DM (24 weeks) -0.80% to -1.19% -0.92% -0.68%
Drug-naïve Patients -0.90% to -1.0% -0.90% -0.70%
  • Head-to-Head Comparison : A 12-week Indian study (INSITES) showed Teneligliptin (20 mg) reduced HbA1c by -1.19% versus -0.92% for Sitagliptin (100 mg). Both achieved similar reductions in fasting/postprandial glucose, with Teneligliptin showing a higher proportion of patients reaching HbA1c <7% (33.3% vs. 19.4%) .
  • Meta-Analysis Findings: Teneligliptin monotherapy reduced HbA1c by -0.80% to -1.0% across Asian populations, comparable to Sitagliptin and Alogliptin .

Economic and Regional Considerations

生物活性

Teneligliptin D8 is a deuterium-labeled derivative of teneligliptin, which is a potent, orally available, competitive inhibitor of dipeptidyl peptidase-4 (DPP-4). DPP-4 inhibitors are widely used in the management of type 2 diabetes mellitus (T2DM) due to their mechanism of enhancing incretin levels, leading to improved glycemic control. This article delves into the biological activity of this compound, examining its pharmacodynamics, efficacy in clinical settings, safety profile, and real-world applications.

PropertyValue
Molecular Formula C22H22D8N6OS
Molecular Weight 434.628 g/mol
Density 1.4 ± 0.1 g/cm³
Boiling Point 663.4 ± 55.0 °C at 760 mmHg
Flash Point 355.0 ± 31.5 °C

This compound functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as GLP-1 (glucagon-like peptide-1). By preventing this degradation, teneligliptin enhances insulin secretion in response to meals and decreases glucagon levels, thus lowering blood glucose levels.

Efficacy in Clinical Trials

Several studies have evaluated the efficacy of teneligliptin in various populations:

  • Combination Therapy with Canagliflozin : A multicenter trial assessed the addition of teneligliptin to canagliflozin in Japanese patients with inadequately controlled T2DM. Results indicated a significant reduction in HbA1c levels by -0.94% compared to placebo after 24 weeks, with no episodes of hypoglycemia reported .
  • Long-Term Safety and Efficacy : A three-year post-marketing surveillance study (RUBY) demonstrated sustained efficacy with a mean HbA1c reduction of -0.76% across various renal function categories, showing that teneligliptin can be safely administered to patients with renal impairment .
  • Bayesian Network Meta-Analysis : This analysis highlighted that different dosages of teneligliptin significantly increased the proportion of patients achieving HbA1c < 7%, particularly at higher doses (40 mg) compared to sitagliptin .

Safety Profile

The safety profile of teneligliptin has been extensively documented:

  • Adverse Drug Reactions (ADRs) : In a real-world study involving over 800 patients, ADRs were reported in approximately 4.38% of cases, predominantly gastrointestinal disorders (0.97%) and skin disorders (0.85%). No new safety concerns were identified beyond those already noted in clinical trials .
  • Long-Term Use : Teneligliptin has been shown to be well tolerated over long periods, with no significant differences in adverse events when compared to other DPP-4 inhibitors .

Case Study 1: Efficacy in Elderly Patients

A study focusing on elderly patients found that teneligliptin effectively managed T2DM without significant adverse effects or complications related to age or comorbidities .

Case Study 2: Post-Marketing Surveillance

In a post-marketing surveillance study involving patients who started treatment between May 2013 and February 2015, the long-term efficacy and safety were confirmed, reinforcing its role as a reliable treatment option for T2DM .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying Teneligliptin D8 in pharmacokinetic studies?

  • Methodological Answer : A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been validated for Teneligliptin quantification, with a linear range of 100–500 μg/mL, precision (%RSD ≤2), and system suitability parameters (tailing factor <2) . This method employs a Kromasil C18 column, isocratic elution (pH 6.0 phosphate buffer:acetonitrile = 60:40), and UV detection. Researchers should validate intraday/interday precision and ensure compliance with ICH guidelines for stability studies .

Q. How should animal studies be designed to establish this compound’s therapeutic dose?

  • Methodological Answer : Use dose-ranging studies in rodent models, such as high-fat diet-induced diabetic mice, with endpoints including glycemic parameters (HbA1c, FPG) and histopathological analysis of liver tissue. Doses should be extrapolated from human-equivalent calculations, accounting for interspecies metabolic differences. Postmortem analyses (e.g., CO2 asphyxiation) should standardize tissue collection timing .

Q. What statistical approaches are appropriate for analyzing this compound’s glycemic efficacy in clinical datasets?

  • Methodological Answer : For paired pre-post data (e.g., HbA1c at baseline and 3 months), use a two-tailed paired t-test if data follow a Gaussian distribution. For non-normal distributions, apply non-parametric equivalents (e.g., Wilcoxon signed-rank test). Confounders like comorbid conditions or concurrent medications should be adjusted via multivariable regression .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s metabolic stability data across experimental models?

  • Methodological Answer : Perform comparative pharmacokinetic studies using standardized protocols (e.g., uniform HPLC conditions) across models (in vitro hepatocyte assays vs. in vivo rodent studies). Employ mass spectrometry (UPLC-MS/MS) to identify degradation products under stress conditions (base, peroxide, thermal) and correlate degradation pathways with stability discrepancies . Meta-analytical frameworks can reconcile interspecies variability by normalizing data to metabolic clearance rates .

Q. What methodological considerations are critical for assessing this compound’s cardiovascular safety in retrospective cohort studies?

  • Methodological Answer : Control for confounding variables (e.g., age, baseline CVD risk) using propensity score matching or inverse probability weighting. Define endpoints rigorously (e.g., "atherothrombotic events" as myocardial infarction/stroke). Sensitivity analyses should address immortal time bias and competing risks. Collaborate with independent statisticians to validate analytical pipelines .

Q. How can degradation products of this compound be systematically identified and characterized?

  • Methodological Answer : Subject this compound to accelerated stability testing under ICH-recommended stress conditions (acid, base, oxidative, thermal, photolytic). Use UPLC-MS/MS in positive/negative ionization modes to fragment degradants. Compare mass spectra with parent compound fragmentation patterns (e.g., m/z transitions) and propose structural identities via retro-synthetic analysis .

Q. What strategies mitigate bias in real-world efficacy studies of this compound?

  • Methodological Answer : Conduct prospective data audits to verify source records (e.g., hospital HbA1c logs). Use blinded adjudication committees for endpoint verification. Stratify analyses by prespecified subgroups (e.g., renal impairment) and apply Bonferroni corrections for multiple comparisons. Report limitations transparently, including selection bias and missing data .

Q. Methodological Frameworks

  • Experimental Reproducibility : Document synthesis protocols for this compound derivatives in supplementary materials, including reaction conditions (solvents, catalysts), purification steps, and spectral data (1H/13C NMR, HRMS). For known compounds, cite literature comparisons; for novel analogs, provide elemental analysis and ≥95% purity evidence .
  • Ethical Compliance : Obtain institutional review board (IRB) approval for clinical data reuse. Anonymize patient identifiers using alphanumeric codes, avoiding direct links to medical records .

Q. Data Presentation Guidelines

  • Tables/Figures : Prioritize clarity in results sections—e.g., use line graphs for dose-response curves and heatmaps for metabolic pathway correlations. Avoid duplicating data in text and visuals. Large datasets (e.g., UPLC-MS raw files) should be archived in public repositories (e.g., Zenodo) .
  • Discussion Rigor : Contrast findings with prior studies (e.g., Teneligliptin’s CV safety vs. sulfonylureas ). Acknowledge limitations (e.g., single-center bias) and propose mechanistic hypotheses for unresolved questions (e.g., J-shaped structure-activity relationships ).

特性

IUPAC Name

[(2S,4S)-4-[2,2,3,3,5,5,6,6-octadeuterio-4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6OS/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27/h2-6,13,19-20,23H,7-12,14-16H2,1H3/t19-,20-/m0/s1/i7D2,8D2,9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRQANOPCQRCME-POOPOPQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1[C@H]2C[C@H](NC2)C(=O)N3CCSC3)([2H])[2H])([2H])[2H])C4=CC(=NN4C5=CC=CC=C5)C)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。